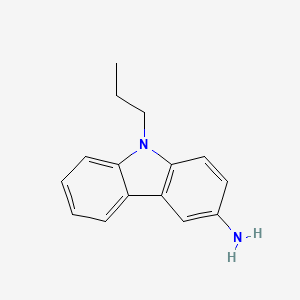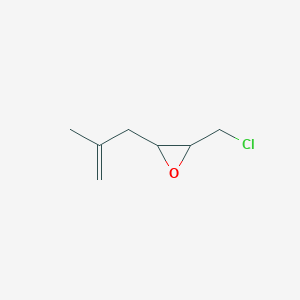
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chloromethyl and 2-methylprop-2-en-1-yl substituents, which confer unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane typically involves the reaction of an appropriate alkene with a chlorinating agent followed by epoxidation. One common method is the chloromethylation of 2-methylprop-2-en-1-ylbenzene using formaldehyde and hydrochloric acid, followed by epoxidation with a peracid such as m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Epoxide Ring-Opening: Acidic or basic conditions can facilitate ring-opening. Acids like sulfuric acid or bases like sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted chloromethyl derivatives.
Epoxide Ring-Opening: Products include diols or halohydrins, depending on the nucleophile.
Oxidation and Reduction: Products include alcohols or alkanes, respectively.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The chloromethyl group can undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxetane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxolane
Uniqueness
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and epoxide groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
42322-69-0 |
|---|---|
Fórmula molecular |
C7H11ClO |
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-(2-methylprop-2-enyl)oxirane |
InChI |
InChI=1S/C7H11ClO/c1-5(2)3-6-7(4-8)9-6/h6-7H,1,3-4H2,2H3 |
Clave InChI |
BDPHWKWFNPIOMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1C(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


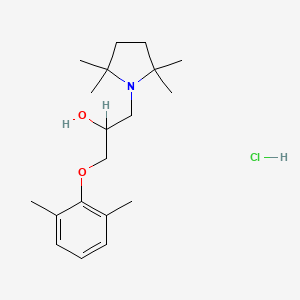
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
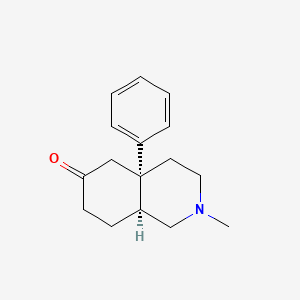
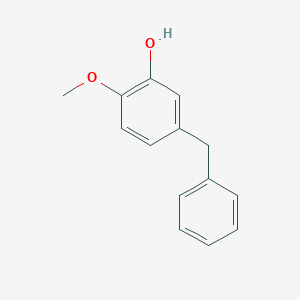
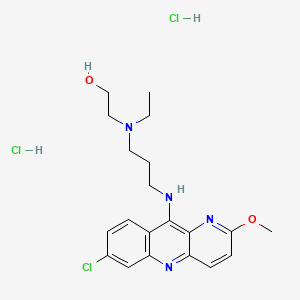
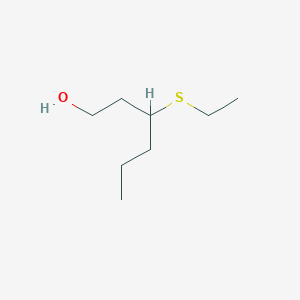
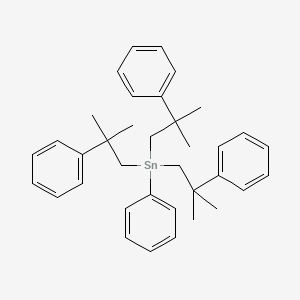
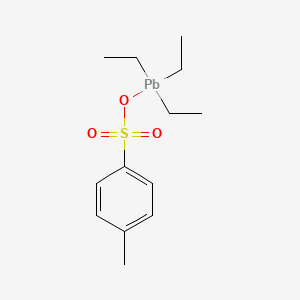

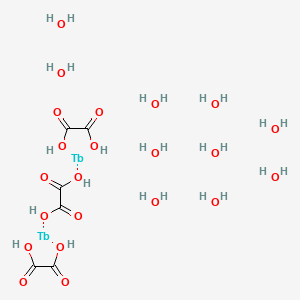
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
